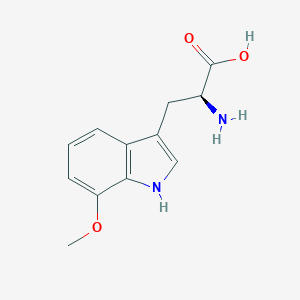
7-Methoxy-L-tryptophan
Overview
Description
7-Methoxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is a tryptophan analog and is synthesized by tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT) .
Synthesis Analysis
A study suggests a facile route for the synthesis of indole-substituted (S)-tryptophans from corresponding indoles, which utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy . The chiral auxiliary reagents evaluated were (S)-methylbenzylamine and related derivatives .Molecular Structure Analysis
The molecular structure of 7-Methoxy-L-tryptophan is C12H14N2O3 . It is a part of the indolealkylamine backbone, and minor additions and modifications to this backbone provide a variety of novel tryptamine structures .Scientific Research Applications
1. Synthesis Applications
- Enantiospecific Synthesis : 7-Methoxy-D-tryptophan is utilized in the enantiospecific synthesis of various indole alkaloids. A key method involves combining the Larock heteroannulation process with a Schöllkopf-based chiral auxiliary, leading to the synthesis of compounds like (+)-12-methoxy-Na-methylvellosimine and (-)-fuchsiaefoline. This process is significant for its regiospecific and stereospecific characteristics, yielding excellent overall yield and demonstrating the utility of 7-Methoxy-D-tryptophan in complex organic syntheses (Zhou, Liao, & Cook, 2004).
2. Protein Structure and Function
- Fluorescence Probes : 7-Methoxy-L-tryptophan derivatives, such as 7-azatryptophan, are used as intrinsic fluorescence probes in studying protein structure, function, and dynamics. They offer unique spectroscopic properties when bound to enzymes, providing insights into the enzymatic activity and molecular details of protein structure (Hogue & Szabo, 1993).
3. Novel Amino Acid Derivatives
- Synthesis of Beta-Substituted Derivatives : Research has focused on the synthesis of beta-phenyl-substituted cysteine, tryptophan, and serine derivatives using enantiomerically pure 3-phenylaziridine-2-carboxylic ester. This process, involving 7-Methoxy-L-tryptophan, is crucial for developing novel amino acids with potential pharmaceutical applications (Xiong, Wang, Cai, & Hruby, 2002).
4. Metabolic Engineering
- Microbial Biosynthesis : 7-Methoxy-L-tryptophan is part of the metabolic engineering strategies in microbial biosynthesis of L-tryptophan. Modifications in microbial pathways, such as in Corynebacterium glutamicum, have been studied to optimize the production of L-tryptophan and its derivatives for use in medicine and food industries (Ferrer, Elsaraf, Mindt, & Wendisch, 2022).
5. Analytical Applications
- Tryptophan Metabolism Analysis : Studies have developed methods for simultaneous measurement of serum tryptophan and kynurenine using HPLC, which is essential for understanding the complex metabolism of tryptophan and its derivatives like 7-Methoxy-L-tryptophan (Widner, Werner, Schennach, Wachter, & Fuchs, 1997).
Safety and Hazards
In case of exposure, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The physiological relevance of 7-Methoxy-L-tryptophan as an endogenous regulator of inflammation and cancer metastasis remains to be investigated . On the other hand, 7-Methoxy-L-tryptophan and other methoxyindole metabolites of tryptophan are valuable lead compounds for the development of new anti-inflammatory drugs and cancer chemoprevention .
properties
IUPAC Name |
(2S)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZROTSTMQSBFK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



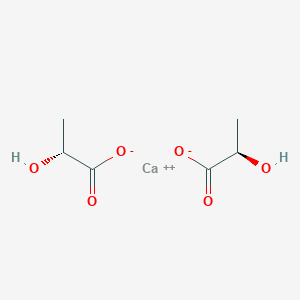
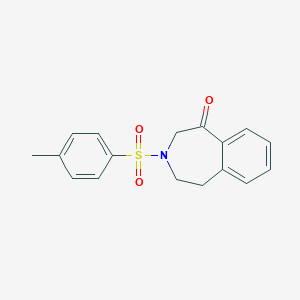
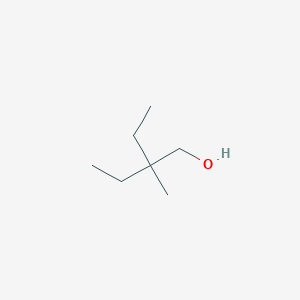
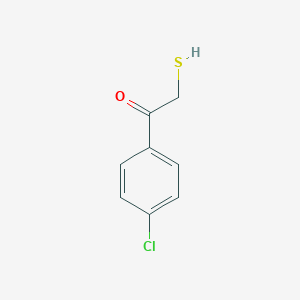
![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)
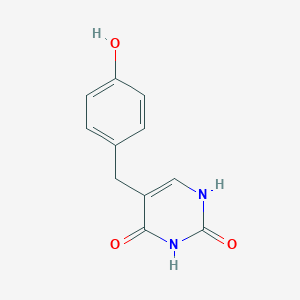
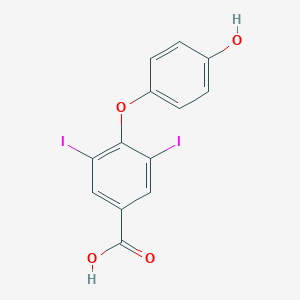
![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)
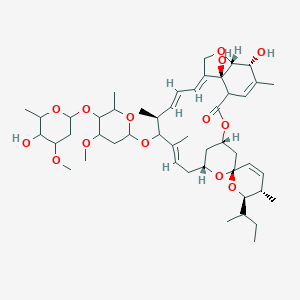

![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
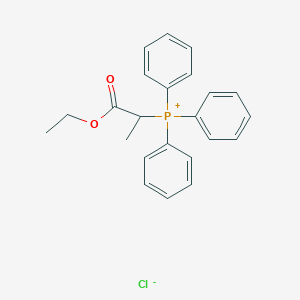
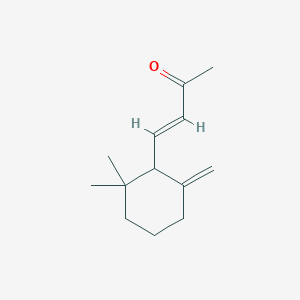
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)